molecular formula C12H16N2O B13282714 4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile

4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile

Cat. No.: B13282714
M. Wt: 204.27 g/mol
InChI Key: GITQKFCKMXQIFY-UHFFFAOYSA-N
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Description

4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a benzonitrile group attached to a 2-hydroxy-2-methylpropylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 2-amino-2-methyl-1-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amino alcohol. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst such as palladium on carbon can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products

    Oxidation: Formation of 4-{[(2-oxo-2-methylpropyl)amino]methyl}benzonitrile or 4-{[(2-carboxy-2-methylpropyl)amino]methyl}benzonitrile.

    Reduction: Formation of 4-{[(2-hydroxy-2-methylpropyl)amino]methyl}benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving nitrile and amino groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amino groups can form hydrogen bonds with active sites, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzaldehyde
  • 4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzoic acid
  • 4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzylamine

Uniqueness

4-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile is unique due to the presence of both a nitrile and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-[[(2-hydroxy-2-methylpropyl)amino]methyl]benzonitrile

InChI

InChI=1S/C12H16N2O/c1-12(2,15)9-14-8-11-5-3-10(7-13)4-6-11/h3-6,14-15H,8-9H2,1-2H3

InChI Key

GITQKFCKMXQIFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC=C(C=C1)C#N)O

Origin of Product

United States

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